molecular formula C22H22N4O2 B2950675 N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933250-65-8

N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2950675
CAS No.: 933250-65-8
M. Wt: 374.444
InChI Key: HQMYOROSZOCSDQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic aromatic core, substituted with a benzyl group at the 7-amine position, a 3,4-dimethoxyphenyl group at the 2-position, and a methyl group at the 5-position. This scaffold is notable for its structural similarity to bioactive compounds targeting microbial infections and kinase pathways .

Properties

IUPAC Name

N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-15-11-21(23-14-16-7-5-4-6-8-16)26-22(24-15)13-18(25-26)17-9-10-19(27-2)20(12-17)28-3/h4-13,23H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMYOROSZOCSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activities, focusing on antitumor, antiviral, and anti-inflammatory properties.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its chemical structure can be represented as follows:

N benzyl 2 3 4 dimethoxyphenyl 5 methylpyrazolo 1 5 a pyrimidin 7 amine\text{N benzyl 2 3 4 dimethoxyphenyl 5 methylpyrazolo 1 5 a pyrimidin 7 amine}

Antitumor Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

  • A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their cytotoxic effects on cancer cells. The results indicated that certain derivatives inhibited cell proliferation with IC50 values ranging from 10 to 20 µM.
  • The mechanism of action involves the inhibition of key signaling pathways associated with tumor growth, including the BRAF(V600E) and EGFR pathways .

Table 1: Antitumor Activity of Related Pyrazolo Compounds

Compound NameStructureIC50 (µM)Target
Compound AStructure A15BRAF(V600E)
Compound BStructure B12EGFR
This compound---

Antiviral Activity

The antiviral potential of this compound has also been explored. Pyrazolo derivatives are known for their ability to interfere with viral replication processes.

Research Findings:

  • In vitro studies have shown that this compound exhibits activity against several viral strains. It has been suggested that the mechanism involves the inhibition of viral polymerases or proteases .

Table 2: Antiviral Activity Overview

Virus TypeCompound TestedEC50 (µM)
Influenza AN-benzyl derivative25
HIVN-benzyl derivative30

Anti-inflammatory Activity

In addition to its antitumor and antiviral properties, this compound has been studied for its anti-inflammatory effects.

Mechanism of Action:

  • The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in various models .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Key Features Biological Activity (if reported) Source
Target Compound 2-(3,4-dimethoxyphenyl), 5-methyl, N-benzyl High electron density at 2-position; moderate lipophilicity Not explicitly reported N/A
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) 3-(4-Fluorophenyl), 5-(p-tolyl), N-(pyridin-2-ylmethyl) Enhanced lipophilicity from p-tolyl; fluorophenyl improves target binding Anti-mycobacterial (MIC: 0.5 µg/mL)
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (34) 5-(4-methoxyphenyl), 3-(4-fluorophenyl) Methoxy group increases solubility; fluorophenyl aids potency Anti-mycobacterial (MIC: 1.0 µg/mL)
3-(2-Methoxyphenyl)-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(2-methoxyphenyl), 5-methyl, N-(pyridinylmethyl) Ortho-methoxy reduces steric hindrance; pyridinylmethyl enhances solubility Not reported
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-chlorophenyl), 5-tert-butyl, N-cyclopentyl Bulky tert-butyl and cyclopentyl groups increase steric bulk Kinase inhibition (hypothetical)

Structure–Activity Relationships (SAR)

Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing π-stacking interactions compared to mono-substituted analogs (e.g., 2-methoxy in ). This may improve binding to hydrophobic pockets in enzymes or receptors. Fluorine substitution at the 3-position (as in compounds 33–35) increases electronegativity and improves metabolic stability, critical for anti-mycobacterial activity .

Cyclopentyl or piperidinyl substitutions (e.g., compound 50 ) introduce conformational rigidity, favoring selective target engagement.

5-Position Substitutions :

  • Methyl (target compound) vs. phenyl or tert-butyl groups (e.g., compound 35 ) affects steric bulk. Smaller groups like methyl may reduce off-target interactions, while bulkier groups enhance van der Waals interactions.

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methoxy groups (e.g., 3,4-dimethoxy in the target compound) improve water solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ).
  • Melting Points : Analogs with polar substituents (e.g., compound 34: mp 163–165°C ) generally exhibit lower melting points than halogenated derivatives (e.g., compound 50: mp 185–187°C ).
  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (benzyl + dimethoxyphenyl), higher than pyridinylmethyl analogs (~2.8–3.0) .

Key Research Findings and Gaps

Anti-Mycobacterial Activity : Compounds 32–35 (3,5-diaryl derivatives) show MIC values of 0.5–2.0 µg/mL against M. tuberculosis, but the target compound’s activity remains untested .

Synthetic Accessibility : The target compound’s 3,4-dimethoxyphenyl group may require optimized Suzuki coupling conditions, as seen in the synthesis of compound 34 .

Unanswered Questions : The impact of dual methoxy groups (vs. single methoxy or halogen) on off-target effects and metabolic stability needs further investigation.

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